N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 1138443-00-1
VCID: VC2645621
InChI: InChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-8-4-7-14(11-15)19-16(21)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,21)(H,20,22)
SMILES: C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr
Molecular Formula: C17H17BrN2O2
Molecular Weight: 361.2 g/mol

N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide

CAS No.: 1138443-00-1

Cat. No.: VC2645621

Molecular Formula: C17H17BrN2O2

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide - 1138443-00-1

CAS No. 1138443-00-1
Molecular Formula C17H17BrN2O2
Molecular Weight 361.2 g/mol
IUPAC Name N-[3-[(2-bromoacetyl)amino]phenyl]-3-phenylpropanamide
Standard InChI InChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-8-4-7-14(11-15)19-16(21)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,21)(H,20,22)
Standard InChI Key BLEQXANAMHPWJI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr

Chemical Structure and Properties

Molecular Structure

N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide has a complex structure consisting of multiple functional groups. It contains a bromoacetyl group connected to an amino group on a phenyl ring, which is further substituted with a 3-phenylpropanamide moiety. The molecular formula of this compound is C17H17BrN2O2 . The structure can be visualized as having three primary components: a bromoacetyl group, a central aminophenyl ring, and a phenylpropanamide chain.

Physical and Chemical Properties

The physical and chemical properties of N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide are outlined in the table below:

PropertyValue
Molecular FormulaC17H17BrN2O2
CAS Number1138443-00-1
MDL NumberMFCD12026642
Molecular WeightApproximately 361.2 g/mol
Physical StateSolid (at room temperature)
Hazard ClassificationIrritant

This compound possesses two amide bonds, making it capable of participating in hydrogen bonding interactions. The presence of the bromoacetyl group confers potential reactivity for nucleophilic substitution reactions, which can be useful in various synthetic applications .

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide:

CompoundCAS NumberKey Structural Difference
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide1138443-14-7Position of substituent (para vs. meta)
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide885983-65-3Contains furan instead of phenylpropane group

The positional isomer N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide differs in the position of the substitution on the central phenyl ring (para position rather than meta), which may influence its reactivity and biological properties. This compound shares the same molecular formula (C17H17BrN2O2) but has a different CAS number (1138443-14-7).

Structure-Activity Relationships

The difference in substitution pattern between the meta and para isomers may influence:

  • Molecular geometry and conformation

  • Hydrogen bonding patterns

  • Interactions with biological targets

  • Reactivity of the bromoacetyl group

These differences could be crucial for specific applications, particularly in contexts where molecular recognition plays a significant role.

Chemical Identification and Analysis

Analytical Methods

Standard analytical techniques for characterizing N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide include:

  • NMR spectroscopy (1H and 13C)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

These techniques would be essential for confirming the structure and purity of synthesized or purchased samples.

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